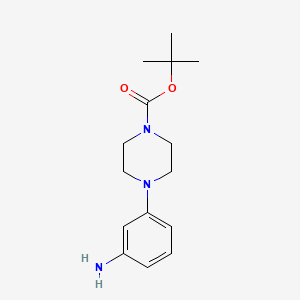
4-(3-Aminofenil)piperazina-1-carboxilato de tert-butilo
Descripción general
Descripción
Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, also known as TBAPC, is an organic compound with a molecular weight of 289.35 g/mol. It is a white crystalline solid that is soluble in water and ethanol. TBAPC is an aminophenyl piperazine derivative and has a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
Agentes Anticancerígenos de Mama
4-(3-Aminofenil)piperazina-1-carboxilato de tert-butilo: se ha identificado como un posible componente en la síntesis de nuevos inhibidores duales de NAMPT/PARP1. Estos inhibidores están diseñados para dirigirse al metabolismo de NAD, que es crucial para la supervivencia y el crecimiento de las células cancerosas. En un estudio, un compuesto sintetizado utilizando this compound exhibió prometedoras actividades inhibitorias contra NAMPT y PARP1, lo que sugiere su potencial como compuesto líder para el desarrollo de terapia anticancerígena de mama .
Intermediarios de Síntesis Química
Este compuesto sirve como un intermedio versátil en la síntesis de varios compuestos orgánicos. Se ha utilizado en la preparación de amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas. Estos derivados tienen una amplia gama de aplicaciones, incluyendo la química medicinal y la ciencia de los materiales .
Ciencia de Materiales
Los derivados del compuesto se utilizan como bloques de construcción en la ciencia de los materiales para crear nuevos polímeros y lipopolímeros. Estos materiales pueden tener aplicaciones en varios campos, incluidos los materiales biodegradables, los sistemas de administración de fármacos y las superficies sensibles .
Degradación Proteica Dirigida
Un derivado del this compound, específicamente el 4-(4-(hidroximetil)fenil)piperidina-1-carboxilato de tert-butilo, se ha utilizado como un enlace semiflexible en el desarrollo de PROTAC. Los PROTAC son moléculas diseñadas para dirigirse a proteínas específicas para su degradación, lo que es un enfoque prometedor en la terapia dirigida .
Seguridad y Manipulación
El perfil de seguridad del this compound también es un aspecto importante de su aplicación en la investigación. Por lo general, se almacena en un lugar oscuro a temperatura ambiente y requiere un manejo cuidadoso debido a sus declaraciones de peligro de advertencia, que incluyen causar irritación en la piel e irritación ocular grave .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSOXUVISUKQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624894 | |
| Record name | tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206879-72-3 | |
| Record name | tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

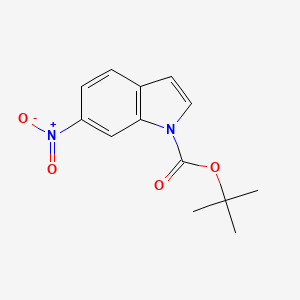
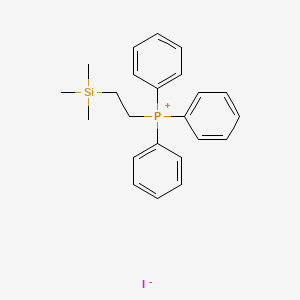

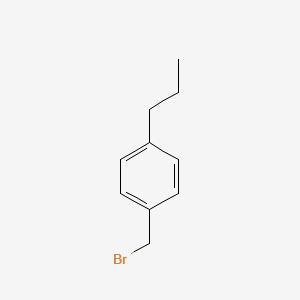
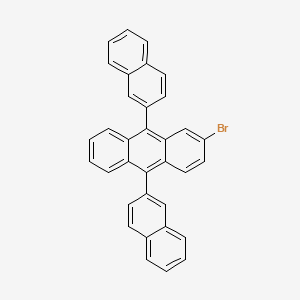
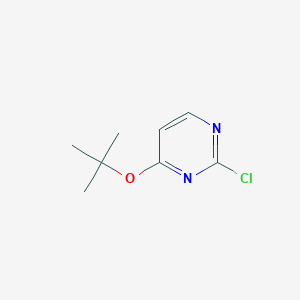


![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)
![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)
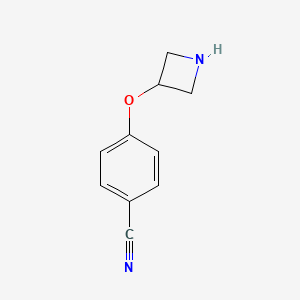
![(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290095.png)
![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)
